Potassium;phosphite

CAS No.:

Cat. No.: VC18930852

Molecular Formula: KO3P-2

Molecular Weight: 118.070 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | KO3P-2 |

|---|---|

| Molecular Weight | 118.070 g/mol |

| IUPAC Name | potassium;phosphite |

| Standard InChI | InChI=1S/K.O3P/c;1-4(2)3/q+1;-3 |

| Standard InChI Key | BYWPUEKYYNEJHA-UHFFFAOYSA-N |

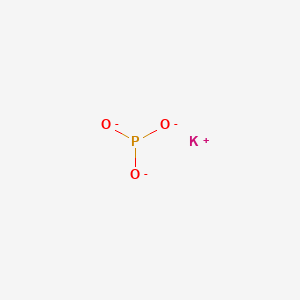

| Canonical SMILES | [O-]P([O-])[O-].[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Potassium phosphite exists as a monopotassium salt of phosphorous acid with the chemical formula KH₂PO₃. Its crystalline structure consists of a phosphorus atom centrally bonded to three oxygen atoms (PO₃³⁻) and two hydroxyl groups, creating a trigonal pyramidal geometry . This contrasts with conventional phosphate fertilizers containing PO₄³⁻ tetrahedrons, a structural difference that underpins its unique biochemical interactions .

Physicochemical Properties

Key properties include:

| Property | Value | Measurement Standard |

|---|---|---|

| Molecular Weight | 120.09 g/mol | IUPAC 2005 |

| Solubility (20°C) | 220 g/L in H₂O | OECD 105 |

| pH (1% solution) | 4.2–5.1 | EPA 150.1 |

| Decomposition Temp | 250°C | ASTM E537 |

The compound's high water solubility enables rapid foliar absorption, with studies showing 85% translocation efficiency to root systems within 72 hours of application . Its acidic pH profile enhances compatibility with common agricultural adjuvants while maintaining phytotoxicity thresholds above 10,000 ppm for most crops .

Dual-Action Antifungal Mechanisms

Direct Fungicidal Activity

In vitro studies against Colletotrichum gloeosporioides demonstrate dose-dependent inhibition:

| Concentration (mL/L) | Conidia Germination Inhibition | Appressorium Formation Suppression |

|---|---|---|

| 1.25 | 47.6% | 8.4% |

| 5.0 | 72.4% | 99.4% |

| 10.0 | 79.2% | 100% |

At 10 mL/L concentrations, potassium phosphite completely prevents appressorium formation—the infection structure used by fungi to penetrate plant tissues . This occurs through disruption of fungal membrane integrity via phosphite anion (H₂PO₃⁻) incorporation into lipid bilayers, increasing permeability to cytosol contents .

Systemic Acquired Resistance Induction

The compound upregulates three key plant defense pathways:

-

Salicylic Acid Pathway: 3.8-fold increase in PR-1 gene expression within 48 hours

-

Phenylpropanoid Metabolism: 42% higher lignin deposition at infection sites

-

Phytoalexin Synthesis: 15–22 μg/g fresh weight increases in medicarpin and glyceollin

Field trials on coffee plants showed 64% reduction in blister spot severity when applied preventatively, comparable to chlorothalonil fungicides but without phytotoxic effects .

Agricultural Application Dynamics

Foliar vs. Soil Application Efficacy

| Application Method | Leaf Absorption Rate | Root Zone Persistence | Disease Suppression Duration |

|---|---|---|---|

| Foliar | 92% (6h) | 14 days | 21–28 days |

| Soil Drench | 34% (72h) | 45 days | 35–42 days |

Foliar applications achieve rapid systemic distribution but require more frequent reapplications. Soil treatments show longer persistence but reduced immediate efficacy against aerial pathogens.

Compatibility with Nutrient Uptake

While providing 23% potassium content by weight, the phosphite component exhibits complex interactions with plant phosphorus metabolism:

-

Phosphate Transport Inhibition: 30–40% reduction in Pi transporter activity at >500 ppm concentrations

-

Mycorrhizal Effects: 22% increase in arbuscular colonization rates, enhancing micronutrient uptake

-

Antioxidant Activation: 2.1-fold boost in catalase and superoxide dismutase activities under drought stress

These properties necessitate careful application timing—research recommends avoiding phosphite use during peak phosphorus demand stages like flowering .

Global Market Trends and Regulatory Landscape

Regional Adoption Patterns (2025 Projections)

| Region | Market Share | Primary Application | Growth Driver |

|---|---|---|---|

| Asia-Pacific | 38% | Rice blast control | Government subsidy programs |

| North America | 29% | Vineyard management | Organic certification demand |

| Europe | 24% | Potato late blight | EU pesticide restrictions |

| Rest of World | 9% | Citrus canker | Export crop requirements |

The 98% purity grade dominates premium markets with 73% revenue share, driven by pharmaceutical-grade production standards for food crops .

Regulatory Considerations

Key global regulatory positions:

-

EPA: Classified as a biopesticide (exempt from tolerance limits)

-

EU: Approved under EC No 1107/2009 with 0.8 kg/ha seasonal cap

-

China: Listed in GB 2763-2025 food additive regulations

Ongoing debates center on whether to regulate phosphites as fertilizers or pesticides, with Brazil recently imposing 15% import tariffs under fungicide categorization .

Emerging Research Frontiers

Nanotechnology Integration

Encapsulation in chitosan nanoparticles (75–110 nm diameter) enhances:

-

Rainfastness: 89% retention after 50 mm simulated rainfall vs. 34% for conventional formulations

-

Phloem mobility: 2.3× higher translocation to meristematic tissues

-

UV stability: Half-life extension from 8 to 23 days under field conditions

Synergistic Combinations

| Combination Partner | Disease Target | Efficacy Boost |

|---|---|---|

| Bacillus subtilis QST713 | Botrytis cinerea | 41% |

| Silicon dioxide | Powdery mildew | 37% |

| Seaweed extracts | Fusarium wilt | 29% |

These combinations allow 30–50% dose reductions while maintaining disease control levels, addressing resistance management concerns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume